molecular formula C21H14FN3O B11025247 N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11025247
M. Wt: 343.4 g/mol
InChI Key: OLNJVERJNWEVBX-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a carboxamide group linked to a 2-fluorophenyl substituent and a pyridin-3-yl moiety at the 2-position of the quinoline core. The fluorine atom likely enhances lipophilicity and metabolic stability, while the pyridine ring may participate in hydrogen bonding or π-stacking interactions .

Properties

Molecular Formula

C21H14FN3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14FN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26)

InChI Key

OLNJVERJNWEVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Ester Hydrolysis

The ethyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in a tetrahydrofuran-water mixture (3:1 v/v) at 60°C for 4–6 hours. Quantitative hydrolysis is confirmed by thin-layer chromatography (TLC) and NMR spectroscopy.

Amide Coupling

The carboxylic acid is activated to its acid chloride using oxalyl chloride in dichloromethane under reflux, followed by reaction with 2-fluoroaniline in the presence of triethylamine. This method avoids racemization and ensures high regioselectivity. Alternative approaches employ coupling agents such as HATU or EDC/HOBt , though these are less cost-effective for large-scale synthesis.

Catalytic Innovations: Magnetic Nanoparticle-Assisted Synthesis

Emerging methodologies leverage heterogeneous catalysis to improve sustainability. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride magnetic nanoparticles have been employed in solvent-free synthesis of quinoline-4-carboxylic acid derivatives. Key advantages include:

  • Reaction conditions : 80°C, solvent-free, 30-minute reaction time

  • Catalyst loading : 10 mg per mmol substrate

  • Reusability : 8 cycles with <5% activity loss

This approach eliminates solvent waste and simplifies product isolation via magnetic decantation, achieving yields comparable to traditional methods (78–92%).

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • ¹H/¹³C NMR : Diagnostic signals include the quinoline H8 proton at δ 8.95 ppm and the fluorophenyl aromatic protons at δ 7.68–8.23 ppm.

  • Mass spectrometry : Molecular ion peak at m/z 343.4 (M⁺) consistent with the molecular formula C₂₁H₁₄FN₃O.

  • IR spectroscopy : Stretching vibrations at 1681 cm⁻¹ (C=O) and 1587 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost EfficiencyScalability
Traditional Pfitzinger + Suzuki70–8524–48hModerateHigh
Microwave-Assisted80–884–6hHighModerate
Nanoparticle-Catalyzed78–920.5–1hHighHigh

The nanoparticle-catalyzed method excels in time and reusability but requires specialized equipment. Traditional routes remain preferable for small-scale SAR studies due to flexibility in intermediate functionalization.

Challenges and Optimization Strategies

  • Regioselectivity in Suzuki Coupling : Competing coupling at the quinoline’s C4 position is mitigated by using electron-deficient aryl boronic acids and low temperatures.

  • Acid Sensitivity : The fluorophenyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during amide coupling.

  • Byproduct Formation : Homocoupling byproducts are minimized via degassing reagents and using excess boronic acid (1.5 equiv) .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions might occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits significant anticancer activity, making it a candidate for further development in cancer therapeutics. Research has demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)
A549 (Lung Cancer)1.04
HT-29 (Colon Cancer)0.85
U87MG (Glioblastoma)1.20

These values indicate effective inhibition of cell proliferation, suggesting that the compound may interfere with critical cellular processes involved in tumor growth and survival .

Antimalarial Activity

The compound also shows promise in treating malaria, particularly against Plasmodium falciparum. A study highlighted its novel mechanism of action involving the inhibition of translation elongation factor 2, which is essential for protein synthesis in the parasite. This mechanism was linked to improved pharmacokinetic properties and significant oral efficacy in preclinical models .

Case Studies

  • Anticancer Activity : In vitro studies conducted by the National Cancer Institute revealed that this compound exhibited significant antiproliferative activity across multiple cancer cell lines, validating its potential as an anticancer agent .
  • Antimalarial Efficacy : A series of quinoline-4-carboxamides were screened for antiplasmodial activity, leading to the identification of derivatives with low nanomolar potency against P. falciparum. The findings indicated that modifications to the quinoline structure could enhance efficacy while maintaining favorable drug-like properties .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Key Structural Features Hypothesized Impact Reference
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2-Hydroxyphenyl instead of 2-fluorophenyl Hydroxyl group at phenyl position Increased polarity; potential for hydrogen bonding but reduced membrane permeability compared to fluorine
2-(2-Furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide Furyl at quinoline 2-position; pyridylmethylamide Electron-rich furyl group; flexible pyridylmethyl chain Altered π-π interactions; potential steric hindrance from the methyl linker
N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide Difluoropyrrolidinyl, morpholinopropyl, and fluoro substituents Branched aliphatic chains and tertiary amines Enhanced solubility via morpholine; improved cellular uptake due to basicity
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide Dihydroisoquinoline core; cyano, trifluoroethyl groups Partially saturated ring; strong electron-withdrawing groups Increased rigidity; enhanced metabolic stability from trifluoroethyl

Biological Activity

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline backbone with a fluorophenyl group and a pyridine moiety. This specific configuration enhances its lipophilicity and metabolic stability, which are critical for its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as DNA and proteins. The compound may inhibit specific enzymes or receptors involved in cellular processes, leading to effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, which is crucial for protein synthesis in malaria parasites .
  • Induction of Apoptosis : Studies indicate that it can activate apoptotic pathways in cancer cells, leading to cell death .

Biological Activity Profile

The biological activities associated with this compound include:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) cells with an IC50 value indicating effective potency .
  • Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Antimalarial Activity : The compound has been identified as having antiplasmodial properties, particularly against Plasmodium falciparum, making it a candidate for further development in malaria treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Identified diverse biological activities including anticancer and antimicrobial effects.
Demonstrated moderate potency against Plasmodium falciparum with improvements leading to low nanomolar efficacy in preclinical models.
In vitro studies showed significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction.

Comparative Analysis

To understand the uniqueness of this compound within its class, a comparison with similar compounds is useful:

CompoundStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamideChlorine instead of fluorine; different pyridine positionAntimicrobial properties
N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamideNo halogen substitution; different pyridine positionGeneral cytotoxicity
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamideSimilar quinoline core with different fluorine substitutionAnticancer activity

This table illustrates how the specific substitution patterns influence the biological activity profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including:

  • Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce the pyridin-3-yl group at the 2-position of the quinoline core .
  • Amide bond formation : Coupling the quinoline-4-carboxylic acid derivative with 2-fluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
    • Optimization : Use polar aprotic solvents (DMF, DMSO) for improved solubility, palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling, and microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and carboxamide linkage. For example, the fluorophenyl group shows distinct splitting patterns in ¹H NMR due to para-fluorine coupling .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ peak at m/z 388.3) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Kinase inhibition : Fluorescence-based assays targeting EGFR or VEGFR2 to evaluate inhibitory potency .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with:
  • Different halogen positions (e.g., 3-fluoro vs. 4-fluorophenyl) to assess steric/electronic effects .
  • Pyridine ring replacements (e.g., pyridin-4-yl vs. pyridin-2-yl) to alter binding pocket interactions .
  • Biological evaluation : Compare IC₅₀ values across analogs using dose-response curves and molecular docking to correlate activity with structural features .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., ATP-based viability vs. MTT) .
  • Metabolic stability testing : Use liver microsomes to assess if differential CYP450 metabolism explains variability in potency .
  • Computational validation : Apply QSAR models to predict bioactivity and identify outliers for retesting .

Q. Which computational methods assist in target identification and binding mode analysis?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB entries 1M17 for EGFR) and identify high-affinity targets .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and key interactions (e.g., hydrogen bonds with pyridin-3-yl) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution to explain substituent effects on binding energy .

Q. How can solubility and stability challenges be addressed in pharmacological studies?

  • Methodological Answer :

  • Salt formation : Co-crystallize with HCl or sodium to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and reduced degradation .

Q. What crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELX software. Key parameters:
  • Space group P2₁/c, Z = 4 .
  • Bond length analysis (e.g., C-F = 1.34 Å) confirms substituent geometry .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphic variations .

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